4'-O-Methylnorbelladine

Catalog No.
S594369
CAS No.
4579-60-6
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
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4'-O-Methylnorbelladine

CAS Number

4579-60-6

Product Name

4'-O-Methylnorbelladine

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3

InChI Key

SDLILULALIDNSO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O

Synonyms

N-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine;

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O

4'-O-Methylnorbelladine is a phenethylamine alkaloid derived from norbelladine, characterized by the methylation of the phenolic hydrogen at the 4' position. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, and it plays a crucial role in the biosynthesis of various Amaryllidaceae alkaloids, including galanthamine, which is known for its therapeutic applications in treating Alzheimer's disease and other cognitive disorders .

Plant Metabolite:

4'-O-Methylnorbelladine is a naturally occurring phenethylamine alkaloid found in the plant Crinum kirkii []. It belongs to the broader class of Amaryllidaceae alkaloids, which encompass various plant-derived compounds with diverse biological activities []. As a metabolite, 4'-O-Methylnorbelladine likely plays a role in the plant's natural defense mechanisms or contributes to its specific ecological interactions [].

Biosynthesis and Precursor:

4'-O-Methylnorbelladine is a precursor in the biosynthetic pathway of several important Amaryllidaceae alkaloids, including the well-known galanthamine. Galanthamine is a clinically used drug for treating mild to moderate Alzheimer's disease and other neurodegenerative disorders []. Studies have revealed the enzyme CYP96T1 plays a crucial role in the conversion of 4'-O-Methylnorbelladine to an intermediate product in the galanthamine biosynthetic pathway []. Understanding this specific enzymatic step can contribute to optimizing the production of galanthamine or related compounds for potential therapeutic applications.

Research Focus and Potential:

Current research around 4'-O-Methylnorbelladine primarily focuses on its role as an intermediate in the biosynthesis of valuable Amaryllidaceae alkaloids. This understanding can be valuable for:

  • Metabolic engineering: Researchers can leverage the knowledge of 4'-O-Methylnorbelladine's position in the biosynthetic pathway to manipulate plant metabolism or utilize enzymatic conversions to enhance the production of galanthamine or other targeted Amaryllidaceae alkaloids.
  • Pathway elucidation: Studying the conversion of 4'-O-Methylnorbelladine to downstream products can provide valuable insights into the entire biosynthetic pathway of Amaryllidaceae alkaloids. This information can be crucial for identifying novel targets for potential drug discovery or developing strategies for synthetic biology approaches to produce these compounds.

The formation of 4'-O-methylnorbelladine occurs through the O-methylation of norbelladine, facilitated by specific methyltransferases. This compound can undergo several enzymatic transformations in the biosynthetic pathways of Amaryllidaceae alkaloids:

  • O-Methylation: Norbelladine is methylated at the 4' position to yield 4'-O-methylnorbelladine.
  • Phenol Coupling: This compound can participate in phenol-coupling reactions, leading to further complex alkaloid structures.
  • Reduction and Methylation: Subsequent reactions can convert 4'-O-methylnorbelladine into other alkaloids, such as N-demethylnarwedine and eventually galanthamine .

4'-O-Methylnorbelladine exhibits significant biological activity, particularly in neuroprotection and anti-inflammatory responses. Its derivatives are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling in the brain. This mechanism is particularly relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, studies have indicated its potential roles in modulating oxidative stress and inflammation .

The synthesis of 4'-O-methylnorbelladine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing norbelladine O-methyltransferase enzymes extracted from plants such as Narcissus species allows for selective methylation at the 4' position.
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to achieve O-methylation using methylating agents like dimethyl sulfate or methyl iodide under controlled conditions.
  • Microbial Biosynthesis: Recent advances have explored using engineered microorganisms to produce 4'-O-methylnorbelladine through synthetic biology approaches, enhancing yield and specificity .

4'-O-Methylnorbelladine has several applications:

  • Pharmaceutical Development: Its derivatives are being researched for their potential in developing treatments for Alzheimer's disease and other cognitive impairments due to their cholinergic activity.
  • Natural Product Research: As a precursor in the biosynthesis of various Amaryllidaceae alkaloids, it is crucial for understanding plant secondary metabolites and their therapeutic potentials .
  • Biosensors: Recent studies have indicated its use in developing biosensors for detecting specific compounds within metabolic engineering frameworks .

Interaction studies have focused on the binding affinities of 4'-O-methylnorbelladine with various biological targets. For instance, molecular docking studies have shown that it forms hydrogen bonds with key residues in target proteins, suggesting a strong interaction profile that may enhance its biological efficacy . Additionally, its role as a substrate for enzymatic reactions highlights its importance in metabolic pathways.

Several compounds share structural similarities with 4'-O-methylnorbelladine, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
NorbelladineBase structure without methylationPrecursor to various Amaryllidaceae alkaloids
GalanthamineMethylated at both N and O positionsKnown for potent anti-Alzheimer's effects
N-MethylnorbelladineMethylation at nitrogen instead of oxygenDifferent pharmacological profile
O,N-DimethylnorbelladineMethylated at both positionsPotentially different biological activities

These compounds highlight the unique positioning of 4'-O-methylnorbelladine within the broader context of Amaryllidaceae alkaloids, particularly regarding its specific role in biosynthetic pathways leading to therapeutically relevant molecules like galanthamine .

The identification of 4'-O-methylnorbelladine dates to the 1960s, when radioisotope labelling experiments by Barton et al. (1962a) demonstrated its role as an intermediate in haemanthamine biosynthesis. Subsequent studies by Mann et al. (1963) isolated a norbelladine O-methyltransferase (NOMT) from Nerine bowdenii, confirming its enzymatic synthesis from norbelladine. This discovery solidified the compound’s central position in AA biosynthesis.

Position within Amaryllidaceae Alkaloid Classification

Amaryllidaceae alkaloids are classified into nine structural types, including galanthamine, lycorine, and haemanthamine. 4'-O-Methylnorbelladine belongs to the norbelladine-type precursors, serving as a bifurcation point for alkaloid diversification. Its methylation at the 4'-hydroxyl group determines regioselectivity in downstream oxidative coupling reactions.

Historical Significance in Alkaloid Research

Early studies by Barton and colleagues established 4'-O-methylnorbelladine as a key intermediate in oxidative phenol coupling, a reaction critical for forming the polycyclic structures of AAs like galanthamine. The isolation of the enzyme N4OMT in 2014 marked a breakthrough, enabling heterologous expression and biochemical characterization.

Taxonomic Distribution across Amaryllidaceae Genera

4'-O-Methylnorbelladine has been detected in Crinum kirkii, Narcissus species, Galanthus, and Leucojum. Its presence correlates with the accumulation of bioactive AAs, suggesting a conserved biosynthetic pathway across genera.

Norbelladine 4'-O-methyltransferase represents a critical enzyme in the biosynthesis of Amaryllidaceae alkaloids, functioning as a key regulatory point for the production of diverse bioactive compounds including galanthamine, a clinically important therapeutic agent for Alzheimer's disease [1]. The enzyme belongs to the class I type of S-adenosyl-L-methionine dependent O-methyltransferases, a classification that distinguishes it from class II methyltransferases through its absolute requirement for divalent metal ions for catalytic activity [2] [3].

The molecular characteristics of norbelladine 4'-O-methyltransferase vary slightly among different plant species within the Amaryllidaceae family. The enzyme from Narcissus papyraceus exhibits a molecular weight of 27.16 kDa, comprising 239 amino acids with a predicted isoelectric point of 4.87 [2]. Similarly, the enzyme from Narcissus pseudonarcissus displays a comparable molecular weight of 27.4 kDa with 240 amino acids [1]. These enzymes share remarkably high sequence identity, with Narcissus papyraceus norbelladine 4'-O-methyltransferase showing 95.40% amino acid sequence identity with its Narcissus pseudonarcissus counterpart, 92.05% with Lycoris radiata, 91.63% with Lycoris aurea, and 92.89% with Galanthus elwesii orthologs [2].

The phylogenetic analysis reveals that norbelladine 4'-O-methyltransferases cluster together with other Amaryllidaceae alkaloid O-methyltransferases in a distinct clade within the broader class I metal-dependent O-methyltransferase family [2]. This clade demonstrates close evolutionary relationships with caffeoyl-CoA O-methyltransferases and catechol O-methyltransferases, suggesting a shared evolutionary origin and conserved catalytic mechanisms [2] [3]. The enzyme classification places these methyltransferases within the EC 2.1.1.336 category, specifically designated as S-adenosyl-L-methionine:norbelladine O-methyltransferase according to the International Union of Biochemistry and Molecular Biology nomenclature system [4].

Enzyme SourceMolecular Weight (kDa)Amino AcidsSequence Identity (%)Classification
Narcissus pseudonarcissus27.40240ReferenceClass I OMT
Narcissus papyraceus27.1623995.40Class I OMT
Lycoris radiata26.8023892.05Class I OMT
Lycoris aurea26.9023891.63Class I OMT
Lycoris longituba27.2024190.25Class I OMT
Galanthus elwesii26.6023792.89Class I OMT

Structure-Function Relationships

The three-dimensional structure of norbelladine 4'-O-methyltransferase exhibits the characteristic Rossmann-like fold typical of class I O-methyltransferases, featuring an αβα sandwich architecture at its core [2]. Each monomer comprises seven β-strands predominantly constituted by hydrophobic residues, surrounded by α-helices and loops positioned at the protein surface [2]. The enzyme functions as a homodimer, with each monomer containing an individual catalytic site oriented outward from the protein core [2] [3].

The active site architecture represents a particularly distinctive feature of norbelladine 4'-O-methyltransferases compared to other plant methyltransferases. Crystal structure analysis has revealed an exceptionally large active site cavity that includes a specialized 4-hydroxyphenyl moiety binding pocket designated as Region P [5]. This structural feature has not been observed in previously characterized homologous enzymes, including catechol O-methyltransferases and caffeoyl-CoA O-methyltransferases, highlighting the unique evolutionary adaptation of these enzymes for norbelladine substrate recognition [5].

The S-adenosyl-L-methionine binding domain exhibits high conservation across different species, with critical residues including Val55, Glu77, Gly79, Val80, Tyr84, Ala132, and Asp157 forming essential interactions with the methyl donor cofactor [2]. The metal binding site is coordinated by three conserved residues: Asp155, Asp181, and Asn182, which together create the appropriate geometric and electrostatic environment for divalent metal ion coordination [2] [3].

The structural organization includes two distinct substrate binding regions that contribute to the enzyme's specificity and catalytic mechanism. Region A accommodates the amine moiety of norbelladine, while Region P specifically binds the 4-hydroxyphenyl group, providing the structural basis for the enzyme's substrate selectivity [5] [2]. The spatial arrangement of these regions relative to the S-adenosyl-L-methionine binding site creates the precise geometry necessary for efficient methyl transfer reactions.

Structural FeatureDescriptionKey Residues
Overall ArchitectureRossmann-like fold with αβα sandwichCore β-strands with surface α-helices
Active Site CavityLarge cavity with Region P pocketUnique 4-hydroxyphenyl binding region
SAM Binding DomainConserved cofactor binding siteVal55, Glu77, Gly79, Val80, Tyr84, Ala132, Asp157
Metal Binding SiteDivalent metal ion coordinationAsp155, Asp181, Asn182
Substrate Binding RegionsRegion A (amine) and Region P (phenyl)Species-specific variations

Substrate Specificity and Regioselectivity Determinants

The substrate specificity profile of norbelladine 4'-O-methyltransferase demonstrates remarkable selectivity for norbelladine and related phenylethylamine derivatives while exhibiting varying degrees of promiscuity toward other phenolic compounds [2] [3]. The primary substrate, norbelladine, undergoes preferential methylation at the 4'-hydroxyl position, with the enzyme showing strong regioselectivity for this position over the alternative 3'-hydroxyl group [2] [3].

Detailed kinetic analysis reveals that norbelladine represents the preferred substrate with a Km value of 169 ± 19 μM and a kcat of 2.17 ± 0.24 min⁻¹, resulting in a catalytic efficiency (kcat/Km) of 12.82 mM⁻¹ min⁻¹ [2]. This high affinity and efficiency demonstrate the enzyme's evolutionary optimization for norbelladine recognition and conversion. The enzyme also accepts N-methylnorbelladine as a substrate with comparable kinetic parameters, indicating flexibility in the N-methylation state of the substrate [3].

The regioselectivity determinants have been identified through comparative structural analysis and mutagenesis studies. The enzyme regulates its para/meta O-methylation preference through subtle balancing of polar contacts from residues at positions 10 and 186 to the amine moiety of norbelladine [5]. Specifically, enzymes capable of catalyzing both 3'- and 4'-O-methylation of norbelladine exhibit distinct amino acid compositions, with 3'-O-methylating enzymes showing Val30, Gln141, Val/Ile179, Phe186, Thr188, Phe191, Val206, Lys213, and Leu232, compared to Ala/Thr30, Glu/Arg141, Leu/Ala179, Tyr186, Ser188, Tyr191, Leu206, Thr213, and Val232 in enzymes that preferentially catalyze 4'-O-methylation [2].

The enzyme demonstrates promiscuous activity toward several aromatic substrates beyond norbelladine. 3,4-dihydroxybenzaldehyde and caffeic acid serve as alternative substrates, though with significantly different kinetic parameters and regioselectivity patterns [2]. With 3,4-dihydroxybenzaldehyde, the enzyme produces both vanillin and isovanillin with distinct kinetic profiles depending on the metal ion cofactor present. The formation of vanillin exhibits Km values of 491 ± 51 μM with Zn²⁺ and 544 ± 58 μM with Ni²⁺, while isovanillin formation shows Km values of 869 ± 130 μM with Zn²⁺ and 627 ± 77 μM with Ni²⁺ [2].

SubstrateProductKm (μM)kcat (min⁻¹)kcat/Km (mM⁻¹ min⁻¹)Regioselectivity
Norbelladine4'-O-methylnorbelladine169 ± 192.17 ± 0.2412.824'-specific
3,4-DHBA (Zn²⁺)Vanillin491 ± 513.82 ± 0.157.814-position preferred
3,4-DHBA (Ni²⁺)Vanillin544 ± 584.48 ± 0.168.304-position preferred
3,4-DHBA (Zn²⁺)Isovanillin869 ± 1300.21 ± 0.010.243-position
3,4-DHBA (Ni²⁺)Isovanillin627 ± 770.35 ± 0.020.563-position

Metal Ion Dependence in Catalytic Activity

The catalytic activity of norbelladine 4'-O-methyltransferase exhibits absolute dependence on divalent metal ions, a characteristic feature that distinguishes class I O-methyltransferases from their class II counterparts [2] [3]. The metal ion requirement reflects the fundamental catalytic mechanism, where the divalent cation serves multiple critical functions including substrate binding, cofactor stabilization, and facilitation of the methyl transfer reaction through electrostatic interactions [2] [3].

Magnesium ion represents the physiologically relevant cofactor, providing optimal catalytic activity under native conditions [2] [3]. The enzyme demonstrates enhanced activity in the presence of various divalent metal ions, including zinc, nickel, cobalt, and manganese, each contributing distinct effects on reaction kinetics and regioselectivity [2]. Notably, calcium ion decreases catalytic activity, suggesting specific geometric and electronic requirements for metal ion coordination that calcium cannot fulfill [2].

The metal ion binding site is coordinated by three conserved aspartate and asparagine residues: Asp155, Asp181, and Asn182 [2]. These residues create an octahedral coordination environment that accommodates the preferred divalent metal ions while maintaining the appropriate orientation for substrate and cofactor binding. The metal ion interacts directly with both the substrate hydroxyl groups and the S-adenosyl-L-methionine cofactor, facilitating the proper alignment necessary for efficient methyl transfer [2].

The influence of different metal ions on regioselectivity represents a particularly important aspect of the enzyme's metal dependence. With 3,4-dihydroxybenzaldehyde as substrate, nickel ion promotes the highest rate of isovanillin formation, while zinc ion leads to optimal vanillin production [2]. This metal-dependent regioselectivity suggests that the electronic properties and coordination geometry of different metal ions can subtly alter the active site environment to favor different reaction pathways.

EDTA chelation experiments confirm the absolute requirement for metal ions, with reaction rates decreased to barely detectable levels in the presence of this chelating agent [2]. This metal ion dependence has been exploited in protein engineering studies, where metal ion substitution combined with amino acid mutations has been used to invert the regioselectivity of related O-methyltransferases [6].

Metal IonEffect on ActivityRegioselectivity ImpactPhysiological Relevance
Mg²⁺Optimal activity4'-position preferredPrimary physiological cofactor
Zn²⁺Enhanced activityPromotes vanillin formationAlternative cofactor
Ni²⁺High activityPromotes isovanillin formationResearch applications
Co²⁺Moderate enhancementVariable effectsSpecies-specific usage
Mn²⁺Moderate enhancementVariable effectsSpecies-specific usage
Ca²⁺Decreased activityInhibitory effectsNon-productive binding

Enzyme Kinetics and Reaction Mechanisms

The catalytic mechanism of norbelladine 4'-O-methyltransferase follows a sequential ordered kinetic mechanism characteristic of class I O-methyltransferases, proceeding through a ternary complex formation involving the enzyme, S-adenosyl-L-methionine, metal ion, and substrate [2] [3]. The reaction mechanism involves a direct nucleophilic attack by the substrate hydroxyl group on the methyl carbon of S-adenosyl-L-methionine through an SN2-like transition state, facilitated by the coordinated metal ion and the catalytic lysine residue Lys158 [2] [3].

The enzyme exhibits Michaelis-Menten kinetics with norbelladine as the primary substrate, demonstrating a Km value of 169 ± 19 μM and a kcat of 2.17 ± 0.24 min⁻¹ [2]. The relatively low Km value indicates high substrate affinity, while the moderate kcat suggests that the enzyme has evolved for specificity rather than maximum turnover rate. The catalytic efficiency (kcat/Km) of 12.82 mM⁻¹ min⁻¹ represents optimal performance for the physiological substrate under native conditions [2].

The reaction mechanism involves multiple steps including substrate binding, metal ion coordination, S-adenosyl-L-methionine binding, methyl transfer, and product release. The binding order follows the pattern established for other class I O-methyltransferases, with S-adenosyl-L-methionine binding first to the enzyme, followed by metal ion coordination, and finally substrate binding to form the catalytically active ternary complex [3]. This ordered mechanism ensures proper cofactor and substrate positioning for efficient catalysis.

The enzyme demonstrates the capability for multiple methylation reactions, with the ability to catalyze the formation of 3',4'-O-dimethylnorbelladine from norbelladine through a two-step process [2]. Initial methylation occurs exclusively at the 4'-position for the first 30 minutes, followed by subsequent methylation at the 3'-position using 4'-O-methylnorbelladine as substrate [2]. This sequential methylation pattern suggests distinct binding modes for the mono- and dimethylated substrates.

Temperature and pH optimization studies reveal optimal activity at 45°C and pH 7.4 for reactions involving 3,4-dihydroxybenzaldehyde [2]. These conditions likely reflect the enzyme's adaptation to cellular conditions where alkaloid biosynthesis occurs. The enzyme maintains stability and activity across a range of physiological conditions, supporting its role in specialized metabolite production.

Kinetic ParameterNorbelladine3,4-DHBA (Vanillin)3,4-DHBA (Isovanillin)
Km (μM)169 ± 19491-544627-869
kcat (min⁻¹)2.17 ± 0.243.82-4.480.21-0.35
Vmax (μM min⁻¹)10.86 ± 1.2519.09-22.411.07-1.77
kcat/Km (mM⁻¹ min⁻¹)12.827.81-8.300.24-0.56
Optimal Temperature45°C45°C45°C
Optimal pH7.47.47.4

Comparative Analysis with Other Plant Methyltransferases

The comparative analysis of norbelladine 4'-O-methyltransferase with other plant methyltransferases reveals both conserved features and unique adaptations that distinguish this enzyme family within the broader context of plant specialized metabolism [2] [3] [5]. The enzyme shares structural and mechanistic similarities with catechol O-methyltransferase and caffeoyl-CoA O-methyltransferase, reflecting their common evolutionary origin within the class I metal-dependent O-methyltransferase superfamily [2].

The most significant structural distinction lies in the active site architecture, particularly the presence of Region P, an exceptionally large binding pocket specifically adapted for accommodating the 4-hydroxyphenyl moiety of norbelladine [5]. This specialized binding region has not been observed in other characterized plant methyltransferases, including the closely related catechol O-methyltransferases and caffeoyl-CoA O-methyltransferases, highlighting the unique evolutionary pressure that shaped substrate specificity in Amaryllidaceae alkaloid biosynthesis [5].

Substrate specificity profiles demonstrate clear functional divergence among plant methyltransferases. While catechol O-methyltransferase exhibits broad specificity for various catechol compounds involved in neurotransmitter metabolism, norbelladine 4'-O-methyltransferase shows highly specialized recognition for norbelladine and its derivatives [2] [3]. Similarly, caffeoyl-CoA O-methyltransferase demonstrates specificity for caffeoyl-CoA substrates in lignin biosynthesis, contrasting with the alkaloid-specific function of norbelladine 4'-O-methyltransferase [2].

The regioselectivity mechanisms differ significantly between enzyme families. Norbelladine 4'-O-methyltransferases achieve their para/meta selectivity through specific amino acid residues at positions 10 and 186, which make critical polar contacts with the substrate amine moiety [5]. This contrasts with the regioselectivity mechanisms of other plant methyltransferases, which typically rely on different structural determinants related to their specific substrate classes.

Metal ion dependence represents a conserved feature among class I methyltransferases, but the specific metal ion preferences and their effects on regioselectivity show unique patterns in norbelladine 4'-O-methyltransferase [2]. The enzyme's ability to utilize multiple divalent metal ions with distinct regioselectivity outcomes provides a level of catalytic flexibility not commonly observed in other plant methyltransferases.

The evolutionary relationships within the methyltransferase family reveal that norbelladine 4'-O-methyltransferases form a distinct clade within the class I metal-dependent enzymes, clustering separately from caffeoyl-CoA O-methyltransferases and catechol O-methyltransferases [2]. This phylogenetic separation reflects the specialized metabolic role of these enzymes in Amaryllidaceae alkaloid biosynthesis and their adaptation to the unique chemical environment of alkaloid-producing plants.

Methyltransferase TypeClassificationMetal DependenceSubstrate SpecificityUnique Structural Features
Norbelladine 4'-OMTClass IMg²⁺, Zn²⁺, Ni²⁺Norbelladine derivativesRegion P binding pocket
Catechol OMTClass IMg²⁺Catechol compoundsNeurotransmitter specificity
Caffeoyl-CoA OMTClass IMg²⁺Caffeoyl-CoALignin pathway specificity
Caffeic acid OMTClass IINoneCaffeic acidIndependent of metal ions
Benzylisoquinoline OMTClass IINoneBenzylisoquinolineAlkaloid pathway specificity

The protein engineering potential of norbelladine 4'-O-methyltransferase has been demonstrated through successful regioselectivity inversion experiments, where specific amino acid substitutions combined with metal ion changes have converted the enzyme from para-selective to meta-selective methylation [5] [6]. This engineering capability represents a significant advantage for biotechnological applications compared to other plant methyltransferases, which typically show less amenability to rational design approaches.

XLogP3

2.5

Other CAS

4579-60-6

Wikipedia

4'-O-Methylnorbelladine

Dates

Last modified: 08-15-2023

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